molecular formula C17H34O3 B8223407 11-Hydroxyheptadecanoic acid

11-Hydroxyheptadecanoic acid

Cat. No.: B8223407
M. Wt: 286.4 g/mol
InChI Key: QSGIINWYDRDLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Hydroxyheptadecanoic acid is a long-chain fatty acid with the molecular formula C17H34O3. This compound is an extremely weak basic (essentially neutral) compound based on its pKa .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxyheptadecanoic acid can be achieved through various methods. One practical approach involves the chemoenzymatic synthesis from ricinoleic acid (12-hydroxyoleic acid). This method includes biotransformation of ricinoleic acid into an ester via 12-ketooleic acid, driven by recombinant Escherichia coli cells expressing an alcohol dehydrogenase from Micrococcus luteus and the Baeyer–Villiger monooxygenase from Pseudomonas putida KT2440 . The carbon–carbon double bond of the ester is chemically reduced, and the ester bond is hydrolyzed to afford this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the chemoenzymatic synthesis method mentioned above can be scaled up for industrial applications, given the appropriate optimization of reaction conditions and biotransformation processes.

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxyheptadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide to convert the hydroxyl group into other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

11-Hydroxyheptadecanoic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 11-Hydroxyheptadecanoic acid involves its role as a long-chain acylcarnitine. It is generally formed through esterification with long-chain fatty acids obtained from the diet. The main function of most long-chain acylcarnitines is to ensure long-chain fatty acid transport into the mitochondria, where they undergo β-oxidation to produce energy .

Comparison with Similar Compounds

    Heptadecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the hydroxyl group.

    11-Hydroxyundecanoic acid: Another long-chain fatty acid with a hydroxyl group at a different position on the carbon chain.

Uniqueness: 11-Hydroxyheptadecanoic acid is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological functions. The presence of the hydroxyl group at the 11th position makes it distinct from other long-chain fatty acids and affects its interactions with enzymes and other biomolecules .

Properties

IUPAC Name

11-hydroxyheptadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-2-3-4-10-13-16(18)14-11-8-6-5-7-9-12-15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGIINWYDRDLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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